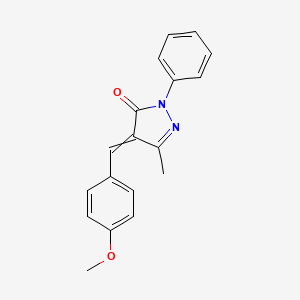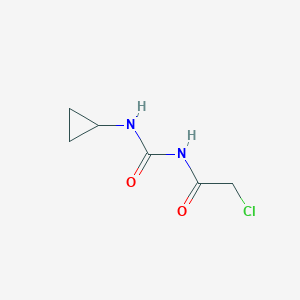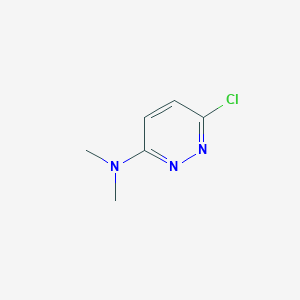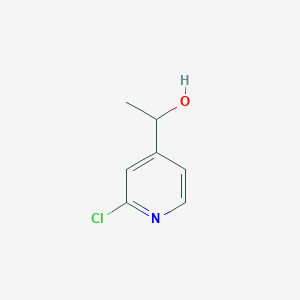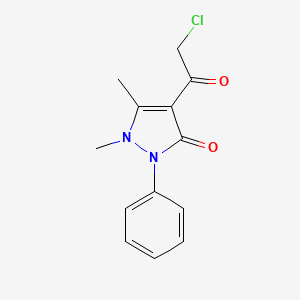![molecular formula C10H8ClNO3 B3024517 (2E)-4-[(2-chlorophenyl)amino]-4-oxobut-2-enoic acid CAS No. 106691-35-4](/img/structure/B3024517.png)
(2E)-4-[(2-chlorophenyl)amino]-4-oxobut-2-enoic acid
説明
(2E)-4-[(2-chlorophenyl)amino]-4-oxobut-2-enoic acid, also known as 2-chloro-5-amino-1,3-dicarboxylic acid, is a small molecule with a wide range of biological applications. It is a derivative of butyric acid and is used in a variety of scientific research applications. It is also used in the synthesis of drugs, such as anticonvulsants, and has been studied for its potential to treat certain diseases.
科学的研究の応用
(2E)-4-[(2-chlorophenyl)amino]-4-oxobut-2-enoic acid has been used in a variety of scientific research applications. It has been used in the synthesis of anticonvulsants, such as phenytoin and carbamazepine, and has been studied for its potential to treat certain diseases. Additionally, it has been used in the synthesis of compounds that have been studied for their potential to treat cancer and other diseases.
作用機序
Target of Action
The primary target of the compound (2E)-4-[(2-chlorophenyl)amino]-4-oxobut-2-enoic acid is currently unknown. This compound is a potential non-steroidal anti-inflammatory drug . Non-steroidal anti-inflammatory drugs (NSAIDs) typically work by inhibiting the activity of cyclooxygenase enzymes (COX-1 and COX-2), which play a key role in the production of prostaglandins. Prostaglandins are involved in the body’s inflammatory response.
Mode of Action
It is known that the compound contains an amine and a carboxylic acid group . These groups can undergo a condensation reaction to form an amide moiety . This reaction involves the nitrogen of the amine attacking the partially positive carbonyl carbon of the carboxylic acid . This type of reaction is common in the formation of peptides and proteins.
実験室実験の利点と制限
One of the advantages of (2E)-4-[(2-chlorophenyl)amino]-4-oxobut-2-enoic acid is that it is relatively easy to synthesize in the laboratory. Additionally, it is relatively non-toxic and has low bioavailability, which makes it suitable for use in laboratory experiments. However, it is important to note that it is not stable in aqueous solutions and can be easily degraded by light and oxygen.
将来の方向性
The potential applications of (2E)-4-[(2-chlorophenyl)amino]-4-oxobut-2-enoic acid are still being explored. Future research may focus on its potential to treat certain diseases, such as cancer and neurodegenerative diseases. Additionally, further research may be conducted to investigate its potential to act as an agonist of certain receptors, such as the GABA receptor, and its potential to have antioxidant activity. Additionally, further research may be conducted to investigate its potential to have beneficial effects on the cardiovascular system and the immune system. Finally, further research may be conducted to investigate its potential as a drug delivery system.
特性
IUPAC Name |
(E)-4-(2-chloroanilino)-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO3/c11-7-3-1-2-4-8(7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGAQJUBGHWISG-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C=CC(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C=C/C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36847-87-7 | |
| Record name | NSC166481 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166481 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2Z)-6-hydroxy-2-[(2E)-3-phenylprop-2-en-1-ylidene]-1-benzofuran-3(2H)-one](/img/structure/B3024435.png)

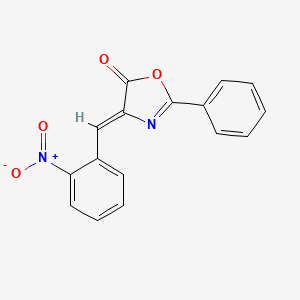
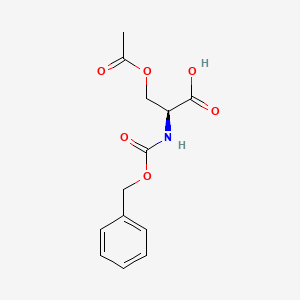
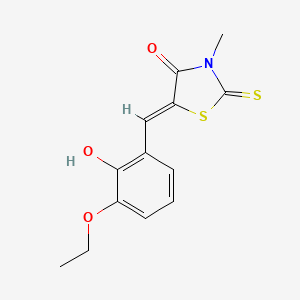
![(2Z)-{2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}(methoxyimino)acetic acid](/img/structure/B3024444.png)

